
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol
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Overview
Description
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxy group, a nitrophenyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of tert-butyl carbamate with a nitrophenyl derivative under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine .
Scientific Research Applications
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action can include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and nitrophenyl derivatives, such as tert-butyl carbamate and 4-nitrophenyl carbamate .
Uniqueness
What sets (S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H20N2O5 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)15-11(9-17)8-10-4-6-12(7-5-10)16(19)20/h4-7,11,17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 |
InChI Key |
KTPNZMCVUCJKMM-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CO |
Origin of Product |
United States |
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